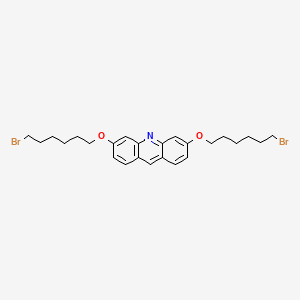
3,6-Bis(6-bromohexoxy)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(6-bromohexoxy)acridine is a chemical compound with the molecular formula C25H31Br2NO2 and a molecular weight of 537.33 g/mol . It is a derivative of acridine, a heteroaromatic compound known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 3,6-Bis(6-bromohexoxy)acridine typically involves the reaction of acridine with 6-bromohexanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
3,6-Bis(6-bromohexoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Intercalation with DNA: The planar structure of acridine derivatives allows them to intercalate with DNA, which is a significant reaction in biological systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3,6-Bis(6-bromohexoxy)acridine has several scientific research applications, including:
作用機序
The mechanism of action of 3,6-Bis(6-bromohexoxy)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound may also interact with specific proteins and enzymes involved in DNA processing, further contributing to its biological effects .
類似化合物との比較
3,6-Bis(6-bromohexoxy)acridine can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: Known for its antibacterial properties.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA-binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other acridine derivatives .
特性
分子式 |
C25H31Br2NO2 |
|---|---|
分子量 |
537.3 g/mol |
IUPAC名 |
3,6-bis(6-bromohexoxy)acridine |
InChI |
InChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2 |
InChIキー |
PSIOXLZHYIQGQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


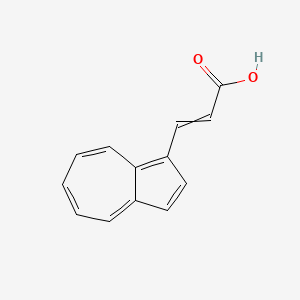
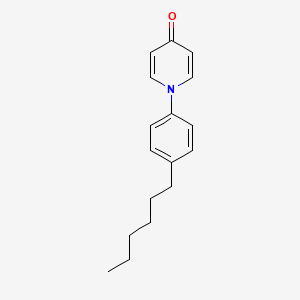
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)


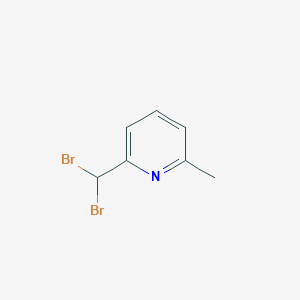
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
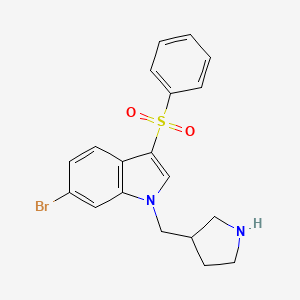
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
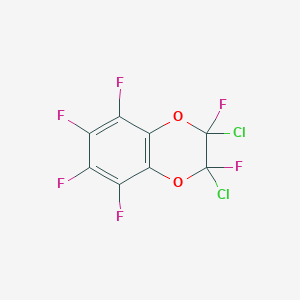
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
